molecular formula C10H16N2O B1603208 (1-Cyclohexyl-1H-imidazol-5-yl)methanol CAS No. 80304-48-9

(1-Cyclohexyl-1H-imidazol-5-yl)methanol

Cat. No. B1603208
CAS RN: 80304-48-9
M. Wt: 180.25 g/mol
InChI Key: WLUAESWSQMVJSC-UHFFFAOYSA-N
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Description

“(1-Cyclohexyl-1H-imidazol-5-yl)methanol” is a chemical compound with the empirical formula C10H16N2O . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Molecular Structure Analysis

The molecular structure of “(1-Cyclohexyl-1H-imidazol-5-yl)methanol” is characterized by a cyclohexyl group attached to an imidazole ring, which in turn is attached to a methanol group . The molecular weight of the compound is 180.25 g/mol .

Scientific Research Applications

Catalytic Applications and Chemical Synthesis Compounds with imidazole rings, such as (1-Cyclohexyl-1H-imidazol-5-yl)methanol, have been investigated for their utility in catalytic applications and chemical synthesis. For example, ruthenium complexes incorporating N-heterocyclic carbene ligands derived from imidazolium salts have been demonstrated to be highly efficient catalysts for C-N bond formation, leveraging hydrogen-borrowing strategies under solvent-free conditions. This suggests potential uses of (1-Cyclohexyl-1H-imidazol-5-yl)methanol in developing new catalytic systems for organic synthesis (Donthireddy et al., 2020).

Drug Synthesis and Pharmaceutical Intermediates The compound's structural features also align with those used in the synthesis of pharmaceutical agents and intermediates. For example, simple catalytic methods have been employed to facilitate N-methylation of amines using methanol, showcasing the versatility of related compounds in pharmaceutical synthesis, including the potential for (1-Cyclohexyl-1H-imidazol-5-yl)methanol to serve as a precursor or intermediate in drug development processes (Sarki et al., 2021).

Advanced Material Synthesis Additionally, imidazolium-based ionic liquids and their derivatives have been explored for their roles in synthesizing advanced materials, such as double hydrophilic block copolymers, which find applications in a wide array of fields from drug delivery systems to materials science. This indicates potential for (1-Cyclohexyl-1H-imidazol-5-yl)methanol in the development of novel materials with specific properties (Vijayakrishna et al., 2008).

Molecular Complexes and Coordination Chemistry Furthermore, research on imidazole derivatives has led to the development of molecular complexes with potential applications in catalysis, molecular recognition, and as building blocks for supramolecular assemblies. The exploration of imidazolyl-PTA derivatives as water-soluble ligands for ruthenium-catalyzed hydrogenations points towards the utility of imidazole-containing compounds in coordination chemistry and catalytic processes (Krogstad et al., 2011).

properties

IUPAC Name

(3-cyclohexylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-7-10-6-11-8-12(10)9-4-2-1-3-5-9/h6,8-9,13H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUAESWSQMVJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608821
Record name (1-Cyclohexyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclohexyl-1H-imidazol-5-yl)methanol

CAS RN

80304-48-9
Record name (1-Cyclohexyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2.1 g (0.01 mol) of 1-cyclohexyl-5-carbmethoxyimidazole in 6 ml of water are added 0.8 g (0.02 mol) of sodium hydroxide and 4 ml of ~37% aqueous formaldehyde solution. The resultant mixture is heated at 80°-90° C. for about 2 hours. After completion of the reaction, the solvent is stripped off, and the remaining residue is extracted with ethyl acetate. The ethyl acetate extracted is concentrated to give 1-cyclohexyl-5-hydroxymethylimidazole as a solid, m.p. 133°-134° C.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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